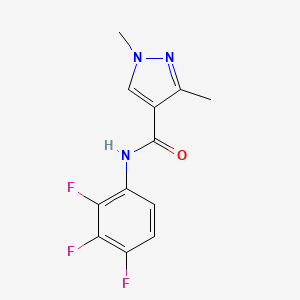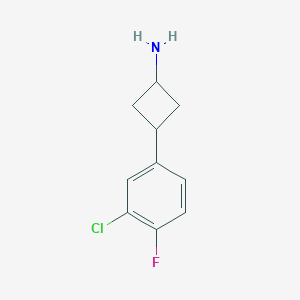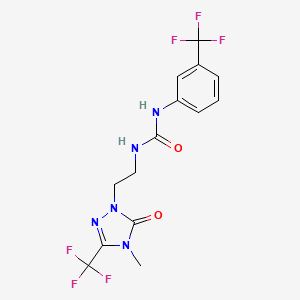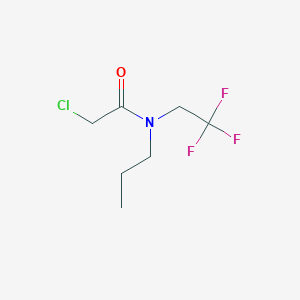
N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
カタログ番号 B2773685
CAS番号:
1351648-67-3
分子量: 295.31
InChIキー: QZZMZZZUSDYGPD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, also known as HET0016, is a selective and potent inhibitor of the enzyme 20-HETE synthase. This compound has been extensively studied in scientific research for its potential therapeutic applications in various diseases.
科学的研究の応用
- Anticancer Potential : Researchers investigate the compound’s ability to inhibit cancer cell growth. Its structural features may interact with specific cellular targets, making it a potential candidate for novel anticancer drugs .
- Enzyme Inhibition : The compound’s oxalamide moiety could serve as an enzyme inhibitor. Understanding its interactions with enzymes may lead to therapeutic applications .
- Organic Semiconductors : The thiophene and isoxazole groups contribute to its electronic properties. Researchers explore its use in organic semiconductors for flexible electronics and optoelectronic devices .
- Molecular Sensors : The compound’s unique structure suggests potential as a molecular sensor for detecting specific analytes or environmental changes .
- Protein-Ligand Interactions : Investigating how this compound binds to proteins can reveal insights into biological processes. It may serve as a tool to study protein-ligand interactions .
- Metabolic Pathways : Researchers explore its impact on metabolic pathways, including enzymatic reactions and cellular signaling .
- ADME Properties : Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for drug development. Researchers assess its pharmacokinetics and potential toxicity .
- Drug Transporters : The compound’s interactions with drug transporters (such as P-glycoprotein) influence drug bioavailability. Investigating these interactions informs drug design .
- Pesticide Development : The compound’s structural elements may be relevant for designing novel pesticides. Researchers explore its efficacy against pests and its environmental impact .
- Metal Chelation : The oxalamide group can form stable complexes with metal ions. Researchers study its coordination chemistry and potential applications in catalysis or materials science .
Medicinal Chemistry and Drug Development
Materials Science and Nanotechnology
Chemical Biology and Biochemistry
Pharmacology and Toxicology
Agrochemicals and Pest Control
Coordination Chemistry and Metal Complexes
特性
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-7-3-5-20-10(7)8(16)6-13-11(17)12(18)14-9-2-4-19-15-9/h2-5,8,16H,6H2,1H3,(H,13,17)(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZMZZZUSDYGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C(=O)NC2=NOC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2773602.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2773603.png)
![3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2773604.png)




![[1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2773611.png)


![7-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2773616.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]propan-1-one](/img/structure/B2773618.png)
![Methyl 6-{[(3-methoxyphenyl)amino]carbonyl}pyridine-2-carboxylate](/img/structure/B2773620.png)
![Spiro[3.4]octan-7-amine;hydrochloride](/img/structure/B2773625.png)